Synthetic Yield Comparison: Diethyl Mesitylphosphonate vs. Diethyl Phenylphosphonate in Oxidative Phosphonylation
In oxidative phosphonylation of aromatic compounds using triethyl phosphite under chemical oxidation conditions, diethyl mesitylphosphonate was obtained in approximately 64% yield from mesitylene, whereas diethyl phenylphosphonate synthesis from benzene under analogous conditions typically yields lower isolated product quantities due to differences in arene reactivity [1]. The mesityl group's electron-rich nature enhances nucleophilic aromatic substitution efficiency in this synthetic route [1].
| Evidence Dimension | Isolated synthetic yield in oxidative phosphonylation |
|---|---|
| Target Compound Data | ~64% yield |
| Comparator Or Baseline | Diethyl phenylphosphonate (comparative yield range typically 40-60% in related oxidative aryl phosphonate syntheses) |
| Quantified Difference | Target compound achieves >60% yield threshold in this specific route; absolute difference vs. phenyl analog not directly paired in single study but class trend favors electron-rich arenes |
| Conditions | Chemical oxidation with peroxodisulfate/AgNO3 in acetic acid; triethyl phosphite as phosphorylating agent; reaction performed on mesitylene substrate |
Why This Matters
For researchers procuring this reagent as a synthetic building block, the documented 64% yield in a peer-reviewed synthetic protocol provides a verifiable benchmark for reaction planning and cost-per-gram calculations in multi-step sequences.
- [1] Effenberger F, Kottmann H. Oxidative phosphonylation of aromatic compounds. Tetrahedron. 1985;41(19):4171-4182. View Source
